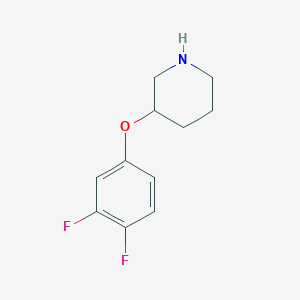

3-(3,4-Difluorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRPULUTXCJBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647918 | |

| Record name | 3-(3,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-62-1 | |

| Record name | 3-(3,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 3 3,4 Difluorophenoxy Piperidine Within Medicinal and Organic Chemistry

3-(3,4-Difluorophenoxy)piperidine is a heterocyclic amine that belongs to the broad class of piperidine (B6355638) derivatives. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and natural alkaloids. nih.govijnrd.org This six-membered nitrogen-containing heterocycle is a versatile scaffold for the design of therapeutic agents targeting a wide array of biological systems. nih.govresearchgate.net

In the context of organic chemistry, the synthesis of substituted piperidines, including ether derivatives like this compound, is a field of continuous development. dtic.milwhiterose.ac.uk The creation of such molecules involves strategic chemical reactions to functionalize the piperidine core and introduce specific substituents, like the 3,4-difluorophenoxy group, which can significantly influence the compound's chemical and biological properties.

The presence of the difluorinated phenyl ring is particularly noteworthy. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.net Therefore, this compound serves as a key intermediate and a structural component in the synthesis of more complex molecules for drug discovery programs.

Significance of Fluorinated Piperidine Derivatives in Contemporary Academic Research

Fluorinated piperidine (B6355638) derivatives represent a strategically important class of compounds in contemporary academic and industrial research. The introduction of fluorine atoms onto the piperidine scaffold can profoundly alter a molecule's properties in ways that are beneficial for drug development. researchgate.netnih.gov

One of the key effects of fluorination is the modulation of basicity (pKa) of the piperidine nitrogen. researchgate.netnih.gov This is a critical parameter as it influences a compound's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and potential for off-target interactions, such as binding to the hERG channel, which can lead to cardiac toxicity. nih.gov Research has shown that the presence of fluorine atoms can lower the basicity of piperidines. nih.gov

Furthermore, fluorination can impact a molecule's lipophilicity (LogP), which governs its ability to cross biological membranes. researchgate.net The effect of fluorine on lipophilicity can be complex and depends on the specific position and number of fluorine atoms. researchgate.netresearchgate.net By strategically placing fluorine atoms, chemists can fine-tune the lipophilicity of a piperidine derivative to optimize its pharmacokinetic profile. The conformational preferences of the piperidine ring can also be influenced by the presence of fluorine, which can affect how the molecule binds to its biological target. researchgate.net The development of novel synthetic methods to access diversely substituted fluorinated piperidines is an active area of research, aiming to expand the available chemical space for drug discovery. nih.gov

Overview of Key Research Trajectories for 3 3,4 Difluorophenoxy Piperidine

Established Synthetic Routes for Phenoxypiperidine Scaffolds

The core structure of this compound is the phenoxypiperidine scaffold. Its synthesis primarily relies on the formation of a robust ether linkage between a piperidine (B6355638) precursor and a phenolic precursor.

Nucleophilic Substitution Approaches for Phenoxy Linkage Formation

The creation of the aryl ether bond is a cornerstone of synthesizing phenoxypiperidine derivatives. Several classical and modern organic reactions are employed for this purpose, connecting a 3-hydroxypiperidine (B146073) precursor with a suitable phenol (B47542).

One common strategy involves a two-step nucleophilic substitution . In this approach, the hydroxyl group of a protected 3-hydroxypiperidine is first converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. Subsequently, this activated intermediate is treated with the desired phenoxide, which acts as a nucleophile to displace the leaving group and form the ether bond. A related synthesis for a 4,4-difluoro-3-(phenoxymethyl)piperidine involved treating a hydroxymethylpiperidine derivative with methanesulfonic anhydride, followed by displacement with a phenol. researchgate.net

The Mitsunobu reaction provides a powerful and mild alternative for the direct coupling of an alcohol with an acidic pronucleophile, such as a phenol. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically uses a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The alcohol, nucleophile (phenol), and phosphine are combined, and the azodicarboxylate is added to initiate the reaction, which proceeds through a phosphonium (B103445) intermediate. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereoselective synthesis. organic-chemistry.orgnih.gov

The Ullmann condensation is a classical, copper-catalyzed method for forming aryl ethers from an aryl halide and an alcohol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org The aryl halide typically needs to be activated by electron-withdrawing groups to facilitate the reaction. wikipedia.org

More contemporary approaches include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification . This reaction has become a preferred method for C-O bond formation, offering milder conditions and broader substrate scope compared to the Ullmann condensation. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wuxiapptec.com The evolution of highly active and sterically hindered phosphine ligands has significantly expanded the utility of this reaction. nih.gov

| Reaction | Key Reagents | Typical Conditions | Advantages/Disadvantages |

| Two-Step Nucleophilic Substitution | Mesyl chloride, Base, Phenol | Multi-step, variable temperatures | Reliable; requires activation of alcohol. |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Phenol | Mild (0°C to RT), THF | Stereospecific (inversion); byproducts can complicate purification. organic-synthesis.com |

| Ullmann Condensation | Copper catalyst, Base, Aryl Halide | High temperatures (>200°C) | Classical method; harsh conditions, limited scope. wikipedia.org |

| Buchwald-Hartwig Etherification | Pd catalyst, Phosphine ligand, Base | Mild to moderate heat (80-100°C) | High efficiency, broad scope, milder conditions. wuxiapptec.com |

Strategic Utilization of Difluorophenol Precursors in Synthesis

To synthesize the target molecule, 3,4-difluorophenol (B1294555) is the essential precursor that provides the difluorinated aromatic moiety. oakwoodchemical.com This specific phenol is incorporated using the synthetic methods described previously.

In a Mitsunobu reaction , 3,4-difluorophenol acts as the acidic nucleophile that couples with an N-protected 3-hydroxypiperidine. nih.gov Similarly, for an Ullmann-type reaction , the sodium or potassium salt of 3,4-difluorophenol (the phenoxide) would be reacted with an N-protected 3-halopiperidine in the presence of a copper catalyst. wikipedia.org In the more modern Buchwald-Hartwig etherification , 3,4-difluorophenol would be coupled with an N-protected 3-halopiperidine or 3-piperidyl triflate using a palladium catalyst system. researchgate.net

The strategic incorporation of the 3,4-difluorophenoxy group is critical in medicinal chemistry for modulating a compound's biological activity and pharmacokinetic properties. For example, in the development of dopamine D4 receptor antagonists, a compound bearing a 3,4-difluorophenyl ether group was identified as the most potent in its series, with a Kᵢ value of 5.5 nM. chemrxiv.org This highlights the significant contribution of this specific substitution pattern to receptor binding affinity.

Advanced Synthetic Strategies for Constructing Fluorinated Piperidine Rings

While the target molecule itself has an unsubstituted piperidine ring, the synthesis of analogs often involves the introduction of fluorine atoms directly onto the piperidine framework. These fluorinated piperidines are of great interest in drug discovery. nih.gov

Introduction of Fluorine Atoms within Piperidine Frameworks

Several methods exist for creating fluorinated piperidine rings. A prominent strategy is the dearomatization-hydrogenation (DAH) of fluoropyridine precursors . This one-pot process uses a rhodium catalyst to first dearomatize the fluorinated pyridine (B92270) ring, followed by hydrogenation to yield highly substituted all-cis-(multi)fluorinated piperidines in a diastereoselective manner.

Another approach is electrophilic fluorination of pre-functionalized piperidine precursors. This typically involves the use of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce fluorine onto an enamine or enolate derived from a piperidone intermediate. Subsequent reduction of the ketone yields the fluorinated piperidine. The synthesis of 4,4-difluoro and 3,3-difluoro piperidine scaffolds, which are valuable building blocks, often starts from commercially available materials or involves multi-step sequences to install the gem-difluoro motif. researchgate.netchemrxiv.org

Enantioselective Synthesis and Chiral Resolution Techniques for Related Chiral Intermediates

Since the 3-position of the piperidine ring is a stereocenter, obtaining enantiomerically pure this compound is often a key objective. This can be achieved through either asymmetric synthesis of the chiral piperidine intermediate or by resolving a racemic mixture.

Enantioselective synthesis aims to create a single enantiomer from the outset. This can be accomplished through various catalytic asymmetric methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives can produce enantioenriched 3-substituted tetrahydropyridines, which are then reduced to chiral piperidines.

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. Methods include:

Classical Resolution: Reacting the racemic piperidine with a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid) to form diastereomeric salts that can be separated by fractional crystallization. organic-chemistry.org

Chromatographic Resolution: Using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) to separate the enantiomers.

Kinetic Resolution: Employing a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic starting material, allowing for the separation of the unreacted, enantioenriched substrate from the product.

| Technique | Description | Example Application |

| Enantioselective Synthesis | Creates a single enantiomer using a chiral catalyst or auxiliary. | Rh-catalyzed asymmetric reductive Heck reaction to form chiral tetrahydropyridines. |

| Classical Resolution | Forms separable diastereomeric salts with a chiral resolving agent. | Use of di-benzoyl-L-tartaric acid to resolve racemic piperidine derivatives. organic-chemistry.org |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture. | Asymmetric acylation of disubstituted piperidines. |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. |

This compound as a Versatile Building Block in Complex Organic Synthesis

The this compound scaffold is a highly valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The difluorinated phenyl ring can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and pKa, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The piperidine nitrogen provides a convenient attachment point for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is exemplified by the synthesis of a series of dopamine D4 receptor antagonists based on a related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. researchgate.netnih.gov In that work, various substituents were attached to the piperidine nitrogen to explore their effect on receptor binding. The exceptional selectivity and high affinity of the resulting compounds underscore the utility of the core scaffold as a platform for developing novel therapeutic agents. nih.gov The discovery that the 3,4-difluorophenoxy analog, in particular, was highly potent demonstrates the value of this specific building block in designing targeted molecular probes and potential drug candidates. chemrxiv.org

Incorporation into Diverse Molecular Architectures

The this compound moiety has been successfully integrated into larger molecular frameworks, particularly in the pursuit of potent and selective receptor modulators. A notable application is in the development of antagonists for the dopamine D4 receptor (D4R), which is a target for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.

In a recent study, the 3,4-difluorophenoxy group was appended to a 4,4-difluoropiperidine core to explore the structure-activity relationships (SAR) of a series of D4R antagonists. chemrxiv.orgnih.gov The synthesis involved the initial preparation of a mesylated 4,4-difluoro-3-(hydroxymethyl)piperidine intermediate. This was followed by a nucleophilic substitution reaction with 3,4-difluorophenol to yield the ether linkage, a common and effective method for forging such connections. researchgate.net The resulting N-protected piperidine was then deprotected and further functionalized at the nitrogen atom to introduce additional diversity and modulate the pharmacological profile.

This modular synthetic approach allows for the combination of the this compound core with various other chemical fragments. For instance, different aromatic and heteroaromatic groups can be introduced via reductive amination or amide bond formation at the piperidine nitrogen. researchgate.net This versatility enables the exploration of a wide chemical space and the fine-tuning of properties such as receptor affinity, selectivity, and pharmacokinetic parameters.

The inclusion of the 3,4-difluorophenyl group often leads to a significant enhancement in binding affinity for its target. In the context of the aforementioned D4R antagonists, the 3,4-difluorophenoxy derivative (Compound 8b in the study) was identified as the most potent in its initial series, with a Ki of 5.5 nM. chemrxiv.org This highlights the favorable interactions of the difluorinated phenyl ring within the receptor's binding pocket. Further modifications to the molecule, while maintaining the 3,4-difluorophenoxy group, have led to compounds with even higher potency. chemrxiv.org

The table below presents data for selected compounds from a study on dopamine D4 receptor antagonists, illustrating the incorporation of the 3,4-difluorophenoxy moiety.

| Compound ID (from source) | Molecular Structure incorporating the this compound scaffold | Dopamine D4 Receptor Binding Affinity (Ki) |

| 8b | 1-((3-fluoro-4-methoxyphenyl)methyl)-3-(3,4-difluorophenoxy)-4,4-difluoropiperidine | 5.5 nM chemrxiv.org |

| 9k | 2-((3-(3,4-difluorophenoxy)-4,4-difluoropiperidin-1-yl)methyl)imidazo[1,5-a]pyrimidine | 2.7 nM chemrxiv.orgresearchgate.net |

| 9n | 2-((3-(3,4-difluorophenoxy)-4,4-difluoropiperidin-1-yl)methyl)imidazo[1,2-a]pyridine | 46.8 nM chemrxiv.org |

| 9w | 5-((3-(3,4-difluorophenoxy)-4,4-difluoropiperidin-1-yl)methyl)-1-methyl-1H-indazole | 10.8 nM chemrxiv.org |

Data sourced from a study on dopamine D4 receptor antagonists. chemrxiv.org

Design and Generation of Compound Libraries Based on the Scaffold

The development of compound libraries around a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of SAR and the optimization of lead compounds. nih.govresearchgate.net The this compound scaffold is well-suited for this approach due to the synthetic tractability of the piperidine ring and the ability to introduce diversity at multiple points.

A prime example is the generation of a library of dopamine D4 receptor antagonists. chemrxiv.orgnih.gov In this effort, a central 4,4-difluoropiperidine scaffold was decorated with various phenoxy and heterocyclic ether groups at the 3-position, including the 3,4-difluorophenoxy moiety. chemrxiv.orgresearchgate.net This was coupled with the introduction of a diverse set of substituents at the piperidine nitrogen. researchgate.net This strategy, often referred to as parallel synthesis, allows for the rapid generation of a multitude of analogs.

The design of such libraries is often guided by computational methods and a deep understanding of the target's structure. For the D4R antagonists, the design was aimed at improving properties like CNS penetration and metabolic stability, while maintaining high potency. chemrxiv.orgresearchgate.net The selection of the 3,4-difluorophenoxy group, for instance, was likely driven by the known ability of fluorine substitution to modulate lipophilicity, metabolic stability, and binding interactions.

The general workflow for generating a library based on the this compound scaffold can be summarized as follows:

Synthesis of the Core Scaffold: An efficient, scalable synthesis of a suitable N-protected 3-hydroxy or 3-hydroxymethylpiperidine is established.

Introduction of the Phenoxy Moiety: The 3,4-difluorophenol is coupled to the piperidine core, typically via a Williamson ether synthesis or a Mitsunobu reaction.

Diversification: The protecting group on the piperidine nitrogen is removed, and a variety of building blocks are introduced using robust chemical reactions like reductive amination, acylation, or sulfonation. whiterose.ac.uk

This systematic approach has proven effective in identifying compounds with superior pharmacological profiles. For example, within the library of D4R antagonists, the combination of the 3,4-difluorophenoxy group with an imidazo[1,5-a]pyrimidine (B3256623) moiety at the nitrogen (Compound 9k ) resulted in a highly potent compound with a Ki of 2.7 nM. chemrxiv.orgresearchgate.net The generation and screening of such focused libraries are crucial for advancing our understanding of the SAR of this important chemical scaffold.

Role of the 3,4-Difluorophenoxy Moiety in Modulating Biological Activity

The introduction of a 3,4-difluorophenoxy group into a piperidine-containing molecule significantly influences its physicochemical properties and conformational behavior, which in turn dictates its interaction with biological targets.

Impact of Fluorination on Electronic Properties and Lipophilicity

The presence of two fluorine atoms on the phenoxy ring has profound effects on the electronic nature and lipophilicity of the molecule. Fluorine is the most electronegative element, and its electron-withdrawing nature can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This can have a direct impact on the compound's solubility, membrane permeability, and its ability to form ionic interactions with receptor residues.

Furthermore, fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes.

Conformational Analysis and its Influence on Ligand-Target Interactions

The conformation of the piperidine ring and the orientation of the 3,4-difluorophenoxy moiety are critical for optimal binding to target receptors. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position can exist in either an axial or equatorial orientation. The energetic preference for one conformation over the other can be influenced by the nature of the substituent and its interactions with the rest of the molecule.

Pharmacological Target Engagement and Rational Ligand Design

The this compound scaffold has been successfully employed in the design of ligands for several important G-protein coupled receptors (GPCRs), demonstrating its versatility in drug discovery.

Investigation of Derivatives as Melanin-Concentrating Hormone 1 (MCH1) Receptor Ligands

Derivatives of this compound have been investigated as antagonists of the Melanin-Concentrating Hormone 1 (MCH1) receptor, a target for the treatment of obesity and anxiety. A notable example is SNAP 94847, a potent and selective MCH1 receptor antagonist with a high binding affinity (Ki = 2.2 nM) tocris.commedchemexpress.com.

Exploration of Analogues as Dopamine D4 Receptor (D4R) Antagonists

Extensive research has focused on the development of this compound analogues as selective antagonists for the Dopamine D4 Receptor (D4R), a potential target for the treatment of neuropsychiatric disorders. A key study by Saeedi et al. explored the SAR of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, revealing the critical role of the substituents on the phenoxy ring chemrxiv.orgnih.gov.

In this series, the compound bearing the 3,4-difluorophenoxy moiety (compound 9k) exhibited a high binding affinity for the D4 receptor with a Ki value of 2.7 nM chemrxiv.org. The SAR data from this study demonstrated that the 3,4-difluoro substitution pattern was one of the most favorable for D4R binding. The table below summarizes the binding affinities of selected analogues from this study, illustrating the impact of different substitutions on the phenoxy ring.

| Compound | Phenoxy Substitution | D4R Ki (nM) |

|---|---|---|

| 9g | 4-Fluoro | 118 |

| 9k | 3,4-Difluoro | 2.7 |

| 9j | 4-Cyano | 1.7 |

| 9l | 4-Fluoro-3-methyl | 6.5 |

| 9n | 3,4-Difluoro | 46.8 |

The data clearly indicates that the electronic and steric properties of the substituents on the phenoxy ring significantly influence the binding affinity for the D4 receptor. The high potency of the 3,4-difluoro analog highlights the beneficial contribution of this specific substitution pattern.

Broader Spectrum of Biological Activities within Piperidine-Fluorophenoxy Class (e.g., metalloproteinase inhibition for related isomers)

The versatility of the piperidine-fluorophenoxy scaffold extends beyond GPCRs. Related isomers and analogues have shown potential in targeting other classes of proteins, such as metalloproteinases. For instance, a quantitative structure-activity relationship (QSAR) study on a series of piperidine sulfonamide aryl hydroxamic acid analogs as matrix metalloproteinase (MMP) inhibitors revealed that the hydrophobic properties of the molecules were significantly correlated with their inhibitory potency against MMP-2 and MMP-13. While not directly involving the this compound core, this study demonstrates the potential of incorporating fluorinated phenyl rings within a piperidine scaffold to develop inhibitors for this important class of enzymes. The hydrophobic interactions play a dominant role in the binding of these inhibitors to the active site of MMPs. This suggests that the lipophilic character of the 3,4-difluorophenoxy moiety could be advantageously utilized in the design of novel MMP inhibitors.

Medicinal Chemistry Principles Applied to Piperidine-Based Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. researchgate.net Its prevalence in a vast number of pharmaceuticals and natural alkaloids underscores its significance as a versatile scaffold for the development of new therapeutic agents. researchgate.netencyclopedia.pub The unique structural and physicochemical properties of the piperidine moiety allow it to serve as a valuable building block in the design of compounds targeting a wide array of biological targets. researchgate.net

Evaluation of the Piperidine Scaffold as a Privileged Structure in Drug Discovery

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of providing ligands for diverse receptors with high affinity. The piperidine scaffold is a quintessential example of such a structure. researchgate.net Its widespread presence in approved drugs and clinical candidates is a testament to its utility in drug design. encyclopedia.pub

The piperidine ring's privileged status can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of large and diverse chemical libraries. This synthetic tractability enables medicinal chemists to systematically explore the chemical space around the core scaffold to optimize pharmacological activity. researchgate.net

Three-Dimensionality: Unlike flat aromatic rings, the piperidine scaffold possesses a distinct three-dimensional chair or boat conformation. This spatial arrangement allows for the precise orientation of substituents, which can lead to enhanced interactions with the binding sites of biological targets. encyclopedia.pub

Pharmacophoric Potential: The piperidine nucleus can serve as a central scaffold to which various pharmacophoric elements can be attached. These elements can be tailored to interact with specific residues in a target protein, thereby modulating its function.

The ubiquity of the piperidine scaffold across a broad spectrum of therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders, firmly establishes its role as a privileged structure in modern drug discovery. encyclopedia.pub

Strategic Design of Piperidine Linkers for SAR Optimization

The strategic incorporation of linker moieties attached to the piperidine scaffold is a critical aspect of structure-activity relationship (SAR) optimization. These linkers can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. A case study illustrating these principles can be found in the development of dopamine D4 receptor (D4R) antagonists based on a difluoropiperidine scaffold.

In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, the phenoxymethyl group acts as a linker between the piperidine core and a variable aromatic moiety. Systematic modifications of the substitution pattern on the phenoxy ring revealed crucial insights into the SAR for D4R binding.

Table 1: SAR of Phenoxy Modifications in 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

| Compound | Substitution on Phenoxy Ring | D4R Kᵢ (nM) |

| 8a | 4-fluoro | Similar to parent |

| 8b | 3,4-difluoro | 5.5 |

| 8c | 3-methyl | 13 |

| 8d | 4-chloro | 53 |

| 8e | Unsubstituted | 27 |

| 8f | 3-fluoro-4-methyl | 72 |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs. chemrxiv.org

The data clearly indicates that the electronic and steric properties of the substituents on the phenoxy ring have a significant impact on D4R affinity. The 3,4-difluoro substitution (compound 8b ) resulted in the most potent compound in this initial series, with a Kᵢ of 5.5 nM. chemrxiv.org This suggests that the electron-withdrawing nature of the fluorine atoms and their specific placement are favorable for binding.

Further exploration of the phenoxy linker in a different series of analogs containing an imidazo[1,5-a]pyrimidine core reinforced the importance of the 3,4-difluorophenoxy moiety.

Table 2: SAR of Phenoxy Modifications in Imidazo[1,5-a]pyrimidine Analogs

| Compound | Substitution on Phenoxy Ring | D4R Kᵢ (nM) |

| 9j | 4-cyano | 1.7 |

| 9k | 3,4-difluoro | 2.7 |

| 9l | 4-fluoro-3-methyl | 6.5 |

| 9m | 4-cyano-3-fluoro | 21 |

Data sourced from a study on related D4R antagonists. chemrxiv.org

In this series, while the 4-cyano substitution (9j ) yielded the highest potency, the 3,4-difluoro analog (9k ) remained a highly potent compound with a Kᵢ of 2.7 nM. chemrxiv.org This consistent finding across different molecular scaffolds highlights the strategic value of the 3,4-difluorophenoxy group in optimizing D4R antagonism.

The strategic design of the linker, in this case, the substituted phenoxymethyl group, demonstrates how systematic modifications can lead to a deeper understanding of the SAR and the identification of potent and potentially selective ligands. The choice of substituents on the aromatic ring of the linker allows for the fine-tuning of electronic and steric properties, which in turn modulates the binding affinity of the molecule to its biological target.

Computational Chemistry and Theoretical Investigations of 3 3,4 Difluorophenoxy Piperidine

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are crucial computational techniques used to predict how a ligand, such as 3-(3,4-difluorophenoxy)piperidine, might interact with a biological target at the molecular level. These methods are instrumental in drug discovery for identifying potential binding modes and estimating the strength of these interactions.

Computational docking simulations are employed to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This information is critical for understanding the basis of molecular recognition and for designing more potent and selective drug candidates.

Research into related compounds has demonstrated the utility of this approach. For instance, a study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds identified a derivative with a 3,4-difluorophenoxy group that exhibited a high binding affinity for the Dopamine (B1211576) 4 Receptor (D4R), with a reported Ki value of 2.7 nM. researchgate.net This finding highlights the potential of the 3,4-difluorophenoxy-piperidine scaffold as a potent ligand for this receptor. The development of these compounds as D4R antagonists makes them valuable as in vitro tool compounds. researchgate.netnih.gov

Molecular docking studies on other piperidine-based compounds have successfully predicted their interactions with various biological targets, including:

Acetylcholinesterase (AChE): Docking studies of 1,3-di-4-piperidylpropane derivatives identified compounds with significant AChE inhibition, which is relevant for Alzheimer's disease therapy. researchgate.net

Sigma Receptors (S1R and S2R): Computational studies, including docking and molecular dynamics, have been used to understand the binding modes of piperidine (B6355638)/piperazine-based compounds to sigma receptors, which are implicated in various neurological disorders. nih.govrsc.org

Monoamine Transporters: Modeling of piperidine-based cocaine analogues has provided insights into their interactions with dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov

Aromatase: Crystallographic and molecular modeling studies of 3-substituted piperidine-2,6-dione derivatives have helped define their active conformations as inhibitors of aromatase, a target in breast cancer treatment. nih.gov

These examples underscore the power of molecular modeling to rationalize the structure-activity relationships of piperidine derivatives and to guide the design of new therapeutic agents. The binding mode for a potent piperidine derivative at the S1R, for example, showed the piperidine nitrogen acting as a positive ionizable group, with other parts of the molecule occupying hydrophobic pockets. nih.gov

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the energetically preferred shapes of a molecule and its dynamic behavior over time. researchgate.net

For fluorinated piperidines, extensive computational and experimental studies have revealed that the conformational preference of the piperidine ring is governed by a complex interplay of several factors. nih.govnih.gov The introduction of fluorine, a highly electronegative atom, significantly influences the molecule's properties. nih.govd-nb.info

Key factors influencing the conformation of fluorinated piperidines include:

Charge-dipole interactions

Hyperconjugation

Steric repulsion

Dipole minimization

Solvation effects nih.govd-nb.inforesearchgate.net

A systematic analysis combining NMR spectroscopy and DFT computations on a wide range of fluorinated piperidines demonstrated that solvation and solvent polarity play a major role, in addition to established delocalization forces. nih.govnih.gov For example, in some cases, increasing solvent polarity can invert the conformational preference, favoring the conformer with the larger dipole moment. d-nb.info Computational studies have successfully predicted the experimentally observed conformer in the majority of cases. nih.gov MD simulations can further establish the stability of ligand-protein complexes and reveal key intermolecular interactions. researchgate.net

Table 1: Factors Influencing the Conformational Preferences of Fluorinated Piperidines

| Factor | Description | Reference |

|---|---|---|

| Charge-Dipole Interactions | Electrostatic interactions between the partial charge on the fluorine atom and the dipole of other parts of the molecule. nih.govd-nb.info | nih.govd-nb.info |

| Hyperconjugation | Delocalization of electrons from filled bonding orbitals to adjacent empty antibonding orbitals (e.g., C-H to C-F σ*). nih.govd-nb.info | nih.govd-nb.info |

| Steric Repulsion | Repulsive forces between atoms or groups that are in close proximity, influencing their spatial arrangement. nih.govd-nb.info | nih.govd-nb.info |

| Dipole Minimization | The tendency of the molecule to adopt a conformation that minimizes the overall molecular dipole moment. nih.govd-nb.info | nih.govd-nb.info |

| Solvation Effects | The interaction of the molecule with the surrounding solvent, which can stabilize certain conformers, particularly in polar solvents. nih.govnih.gov | nih.govnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens for examining the electronic structure and reactivity of molecules. These methods allow for a detailed understanding of molecular properties that are not easily accessible through experimental means alone.

DFT has become a standard tool in computational chemistry for studying piperidine derivatives. researchgate.netrsc.org It is used to optimize molecular geometries, calculate electronic properties, and analyze vibrational spectra. researchgate.netjksus.org Studies on fluorinated piperidines have frequently employed DFT methods, such as M06-2X and B3LYP, with various basis sets to rationalize their conformational behavior. nih.govresearchgate.netrsc.org

DFT calculations can provide valuable data on:

Optimized Molecular Structures: Predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netjksus.org

Electronic Properties: Calculating Mulliken charges, which describe the partial charge distribution on each atom, and analyzing the frontier molecular orbitals (HOMO-LUMO) to understand reactivity. researchgate.netnih.gov

Thermodynamic Properties: Determining the relative energies of different conformers (e.g., axial vs. equatorial) and calculating enthalpies of formation. nih.govresearchgate.netmdpi.com

Spectroscopic Properties: Simulating IR and NMR spectra to aid in the interpretation of experimental data. researchgate.net

For example, DFT calculations on a piperidine derivative revealed that the nitrogen atom of the piperidine ring possessed a high negative Mulliken charge, indicating its potential role in intermolecular interactions. nih.gov In another study, the good agreement between DFT-calculated geometric parameters and experimental X-ray diffraction data validated the computational model. jksus.org

Table 2: Insights from DFT Calculations on Piperidine Derivatives

| Calculated Property | Type of Insight | Reference |

|---|---|---|

| Geometric Parameters | Validation of molecular structure and conformation. | researchgate.netjksus.org |

| Mulliken Charges | Identification of electrophilic and nucleophilic sites, understanding intermolecular interactions. | researchgate.netnih.gov |

| HOMO-LUMO Energy Gap | Prediction of chemical reactivity and kinetic stability. | researchgate.net |

| Conformer Free Enthalpies | Determination of the most stable conformer in different environments (gas phase, solvent). | nih.govresearchgate.net |

| Vibrational Frequencies | Aid in the assignment of experimental IR and Raman spectra. | researchgate.net |

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, mapping out transition states, and calculating activation energies. This allows for a deeper understanding of reaction pathways and the origins of selectivity.

The synthesis of substituted piperidines often involves stereoselective reactions where computational chemistry can play a key role. For instance, a dearomatization-hydrogenation process has been developed to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov DFT calculations could be used to model the transition states of the hydrogenation steps to explain this observed diastereoselectivity.

Similarly, the synthesis of various regio- and diastereoisomers of substituted piperidines has been achieved through methods like pyridine (B92270) hydrogenation and subsequent epimerization. whiterose.ac.uk The thermodynamic control in epimerization reactions, which often relies on relieving unfavorable 1,3-diaxial interactions, is readily analyzable through computational energy calculations of the different isomers. whiterose.ac.uk Quantum chemistry has also been used to study the pyrolysis mechanism of related heterocyclic compounds by calculating the activation energy for the cleavage of specific bonds, such as an ether linkage. researchgate.net

In Silico Prediction of Pharmacokinetic-Related Properties (e.g., CNS MPO scores for related compounds)

In modern drug discovery, it is essential to optimize not only the potency of a compound but also its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties at an early stage, helping to prioritize compounds with a higher probability of success. researchgate.netfrontiersin.org

A key example relevant to CNS-targeted drugs is the Central Nervous System Multiparameter Optimization (CNS MPO) score. nih.gov This algorithm combines several key physicochemical properties into a single desirability score (typically on a scale of 0-6) to estimate a compound's potential for success as a CNS drug. nih.gov A higher score indicates a better balance of properties. nih.govnih.gov

The CNS MPO score is calculated based on six fundamental physicochemical parameters:

Lipophilicity (ClogP)

Distribution coefficient at pH 7.4 (ClogD)

Molecular Weight (MW)

Topological Polar Surface Area (TPSA)

Number of Hydrogen Bond Donors (HBD)

Most basic center (pKa) nih.gov

Significantly, a study on 4,4-difluoropiperidine (B1302736) ethers, which are structurally related to this compound, utilized CNS MPO scores to guide the design of compounds with improved drug-like properties. researchgate.net This demonstrates the direct applicability of this in silico tool for this class of compounds. Online servers and software like SwissADME and PreADMET are commonly used to predict a wide range of ADME and toxicity properties for piperidine derivatives. researchgate.netresearchgate.netnih.gov

Table 3: Commonly Predicted In Silico Pharmacokinetic and Drug-Like Properties

| Property | Description | Relevance | Reference |

|---|---|---|---|

| CNS MPO Score | A desirability score (0-6) for CNS drug candidates based on multiple physicochemical properties. | Predicts suitability for CNS targets. | researchgate.netnih.gov |

| Intestinal Absorption | Prediction of the extent to which a compound is absorbed from the human gut. | Key for oral bioavailability. | researchgate.netfrontiersin.org |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB to reach CNS targets. | Essential for CNS-active drugs. | researchgate.netfrontiersin.org |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts if a compound is a substrate or inhibitor of the P-gp efflux pump. | Affects drug distribution and resistance. | nih.gov |

| CYP450 Inhibition | Predicts potential inhibition of key drug-metabolizing enzymes. | Indicates potential for drug-drug interactions. | frontiersin.org |

| Toxicity Prediction (e.g., LD50) | Estimation of acute toxicity. | Early flag for potential safety issues. | researchgate.net |

Computational Approaches to Guiding the Modulation of Drug-like Characteristics

In the realm of modern drug discovery, computational chemistry and theoretical investigations have become indispensable tools for the rational design and optimization of lead compounds. For derivatives of this compound, these in silico methods are instrumental in predicting and refining their drug-like properties, thereby guiding synthetic efforts toward molecules with more favorable pharmacokinetic and pharmacodynamic profiles.

Computational studies, often employed in tandem with synthetic chemistry and biological assays, allow for the systematic evaluation of how structural modifications to the this compound scaffold influence key molecular attributes. These attributes include, but are not limited to, lipophilicity, metabolic stability, and target receptor binding affinity. By leveraging computational models, researchers can explore a vast chemical space and prioritize the synthesis of compounds with the highest probability of success, thus saving time and resources.

One critical parameter often modulated is the calculated logarithm of the partition coefficient (cLogP), a measure of lipophilicity. High lipophilicity can lead to poor pharmacokinetic properties, such as high intrinsic clearance and plasma protein binding. chemrxiv.org Computational models are used to predict the cLogP of virtual compounds, allowing chemists to introduce modifications that can lower this value. For example, the strategic addition of polar functional groups or heteroatoms can reduce lipophilicity and improve the compound's drug-like characteristics. chemrxiv.org

Another important metric guided by computational analysis is the Central Nervous System Multi-Parameter Optimization (CNS MPO) score. This score is a composite of several physicochemical properties, including cLogP, molecular weight, and topological polar surface area (tPSA), and is used to predict the likelihood of a compound being a successful CNS drug candidate. By calculating the CNS MPO score for designed analogs, researchers can steer the optimization process toward compounds with a higher probability of favorable brain penetration and disposition. chemrxiv.org

The following table presents data from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which highlights how computational and experimental data are integrated to guide the modulation of drug-like properties. The data for compound 9k , which features the 3,4-difluorophenoxy moiety, is of particular relevance.

| Compound | Substituent on Phenoxy Ring | cLogP | D4 Ki (nM) | CNS MPO Score |

|---|---|---|---|---|

| 7a | 4-fluoro | 5.07 | 140 | <4.0 |

| 7b | 3,4-difluoro | 5.26 | 320 | <4.0 |

| 8b | 3,4-difluoro | 3.99 | 5.5 | - |

| 9j | 4-cyano | 2.84 | 1.7 | >5.0 |

| 9k | 3,4-difluoro | - | 2.7 | - |

| 9l | 4-fluoro-3-methyl | - | 6.5 | - |

| 9m | 4-cyano-3-fluoro | - | 21 | - |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 antagonists. chemrxiv.org

The data illustrates a clear trend where initial analogs with high lipophilicity (e.g., compounds 7a and 7b) exhibited poor Lipinski efficiency (LipE) and low CNS MPO scores. chemrxiv.org Through computational guidance, modifications such as the introduction of a cyano group (compound 9j) led to a significant decrease in cLogP and a corresponding improvement in the CNS MPO score to a more desirable range. chemrxiv.org Notably, the 3,4-difluorophenoxy analog 9k demonstrated potent binding to the D4 receptor with a Ki of 2.7 nM. chemrxiv.org

Furthermore, in vitro pharmacokinetic data for selected compounds from this series provide a real-world validation of the computational predictions.

| Compound | cLogP | D4 Ki (nM) | Human Intrinsic Clearance (mL/min/kg) | Human Plasma Protein Binding (%fu) |

|---|---|---|---|---|

| 8b | 3.99 | 5.5 | 79.5 | <0.03 |

| 9n | 3.07 | 46.8 | 456 | - |

| 9p | 3.00 | 73.0 | 349 | 0.45 |

| 9t | 3.55 | 3.0 | 94.5 | 0.2 |

| 9u | 2.99 | 3.8 | 148 | 0.8 |

| 9v | 2.84 | 8.9 | 111 | 0.7 |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 antagonists. chemrxiv.org The % unbound values for some compounds were not reliable due to poor recovery.

These findings underscore the power of computational chemistry in guiding the iterative process of drug design. By predicting the effects of structural changes on key drug-like properties, researchers can more efficiently navigate the complex landscape of chemical synthesis and biological testing to identify promising new therapeutic agents based on the this compound scaffold.

Advanced Research Applications and Future Directions for 3 3,4 Difluorophenoxy Piperidine

Utilization of 3-(3,4-Difluorophenoxy)piperidine in Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological systems. The unique structural features of this compound, particularly the combination of the piperidine (B6355638) ring and the difluorinated phenyl ether moiety, make it an attractive scaffold for the design of such probes.

Development as Ligands for Receptor Binding Studies

The this compound scaffold has been integral to the development of potent and selective ligands for receptor binding studies. Research has demonstrated its value in creating antagonists for the dopamine (B1211576) D4 receptor (D4R), a target of interest for various neurological and psychiatric disorders.

In a key study, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs were synthesized and evaluated for their D4R binding affinity. chemrxiv.orgresearchgate.net Within this series, the compound featuring the 3,4-difluorophenoxy group (designated as compound 9k ) emerged as one of the most potent ligands. chemrxiv.orgresearchgate.net It exhibited a high binding affinity, with an inhibitory constant (Ki) of 2.7 nM for the D4 receptor. chemrxiv.orgresearchgate.net This high affinity underscores the favorable interactions between the difluorophenoxy-piperidine structure and the receptor's binding pocket.

The piperidine moiety itself is recognized as a critical structural element for activity at various receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.govnih.gov When incorporated into the this compound structure, it provides a basic nitrogen atom that can form key ionic interactions, while the difluorinated aromatic ring engages in other interactions, such as hydrophobic and electrostatic contacts. The exceptional selectivity profile of these compounds makes them valuable as tool compounds. nih.gov

Binding Affinity of Selected Phenoxy Piperidine Analogs at the D4 Receptor

| Compound Analogue | Binding Affinity (Ki in nM) | Reference |

|---|---|---|

| 3,4-Difluorophenoxy (9k) | 2.7 | chemrxiv.orgresearchgate.net |

| 4-Cyanophenoxy (9j) | 1.7 | chemrxiv.orgresearchgate.net |

| 4-Fluoro-3-methylphenoxy (9l) | 6.5 | chemrxiv.orgresearchgate.net |

| 3-Fluorophenoxy (9o) | 85 | chemrxiv.org |

Application in Probing Specific Biological Pathways

Due to their high affinity and selectivity, ligands derived from this compound are valuable tools for probing the biological pathways modulated by specific receptors. The potent D4 receptor antagonists developed from this scaffold can be used in vitro to investigate D4 receptor signaling. nih.gov For instance, they can help elucidate the downstream effects of D4 receptor blockade in cellular models, contributing to a better understanding of the receptor's role in both normal physiology and disease states like L-DOPA-induced dyskinesias. nih.gov

The development of such selective probes is crucial for target validation and for dissecting the complex signaling networks in the central nervous system. By using these chemical tools, researchers can selectively inhibit a single receptor subtype, allowing for the precise study of its biological function without the confounding effects of off-target interactions. nih.gov

Role in the Development of Specialty Chemicals and Pharmaceutical Intermediates

The this compound core structure is a key pharmaceutical intermediate. bldpharm.com An intermediate is a molecule that is a stepping-stone in the synthesis of a more complex final product, often an active pharmaceutical ingredient (API). The synthesis of potent D4 receptor antagonists from this scaffold highlights its role as a crucial building block. chemrxiv.orgresearchgate.net

The process involves multi-step syntheses where the piperidine ring and the difluorophenoxy moiety are assembled and then further functionalized. For example, commercially available protected piperidine derivatives like tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate can be used as starting materials. chemrxiv.orgresearchgate.net This highlights the modularity of the synthesis, where different phenols can be introduced to create a library of compounds for structure-activity relationship (SAR) studies. This modular approach is efficient for optimizing ligand-receptor interactions and developing specialty chemicals with tailored pharmacological profiles. The use of such intermediates is common in the pharmaceutical industry to streamline the production of drug candidates. google.com

Emerging Research Avenues for Difluorophenoxypiperidines

The foundation laid by the initial success of this compound derivatives opens up several avenues for future research and development.

Design of Novel Scaffolds through Bioisosteric Replacements

Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. nih.gov The difluoromethylene group (-CF2-) is a well-known bioisostere for an oxygen atom or a carbonyl group, often leading to increased metabolic stability and modulated lipophilicity. unipd.it

Future research can explore the bioisosteric replacement of the ether oxygen in the this compound scaffold. For instance, replacing the oxygen with a difluoromethylene group (-CF2-) could yield a new class of compounds with potentially different pharmacokinetic properties while maintaining the key binding interactions. unipd.it Similarly, the difluoro substitution pattern on the phenyl ring can be altered, or the piperidine ring can be replaced with other saturated heterocycles to explore new chemical space and optimize drug-like properties. cambridgemedchemconsulting.com This strategy of direct, late-stage bioisostere replacement is becoming more accessible, accelerating the drug discovery process. princeton.edu

Common Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Effect | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | -F, -CF2H | Improve metabolic stability, alter pKa | cambridgemedchemconsulting.comnih.gov |

| -O- (Ether) | -CF2- | Increase lipophilicity, enhance metabolic stability | unipd.it |

| Phenyl | Pyridyl, Thienyl | Modulate solubility, polarity, and metabolism | cambridgemedchemconsulting.com |

| Hydrogen | Fluorine | Influence potency and conformation | nih.gov |

Integration with State-of-the-Art Synthetic Methodologies for Enhanced Accessibility

The accessibility of novel difluorophenoxypiperidine analogs is dependent on the efficiency of synthetic methodologies. Modern organic synthesis offers a plethora of tools to construct such molecules with high precision and efficiency. mdpi.com Advances in transition-metal-catalyzed cross-coupling reactions, for instance, can facilitate the formation of the ether linkage between the piperidine and the difluorophenyl ring.

Furthermore, recent progress in fluorination chemistry, including methods for late-stage fluorination, could allow for the direct introduction of fluorine atoms into advanced intermediates, providing rapid access to a diverse range of analogs. frontiersin.org The development of scalable, environmentally friendly synthetic routes is crucial for the transition from laboratory-scale synthesis to the production of larger quantities required for extensive preclinical and clinical evaluation. nuph.edu.ua Integrating flow chemistry or photoredox catalysis could further enhance the efficiency and safety of these synthetic processes. unipd.it

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3,4-Difluorophenoxy)piperidine, and how do solvent systems influence reaction efficiency?

- Methodological Answer : Synthesis typically involves hydrolysis of precursor compounds under basic conditions. Solvent selection (e.g., amides, sulfoxides, or cyclic ethers) significantly impacts reaction kinetics and yield. For example, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates in fluorophenyl-piperidine derivatives . Safety protocols, such as using NaOH in dichloromethane under controlled conditions, are critical to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine elemental analysis (C, H, N, F content) with spectroscopic methods:

- NMR : NMR identifies fluorine substituent positions .

- HPLC-MS : Validates purity (>99%) and molecular weight .

- X-ray crystallography : Resolves stereochemical ambiguities in piperidine derivatives .

Q. What safety protocols are essential when handling fluorinated piperidine derivatives?

- Methodological Answer : Follow hazard codes H300-H313 (toxicity via ingestion/inhalation) and H315-H319 (skin/eye irritation):

- Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Implement rigorous PPE (gloves, goggles) and emergency response measures (P301-P390) for spill containment .

Advanced Research Questions

Q. How can contradictions in spectroscopic or elemental analysis data be resolved?

- Methodological Answer : Discrepancies (e.g., observed vs. calculated elemental composition) require cross-validation:

- Example : In fluorophenyl-piperidine analogs, deviations ≤0.2% in carbon content may arise from incomplete drying or hydration. Repeat analyses under anhydrous conditions and correlate with NMR data .

- Statistical tools : Use Grubbs’ test to identify outliers in replicate measurements .

Q. What factorial design strategies optimize reaction conditions for piperidine derivatives?

- Methodological Answer : Apply 2 factorial designs to screen variables (temperature, solvent polarity, catalyst loading):

- Case study : For similar compounds, optimizing base concentration (NaOH) and reaction time increased yield by 22% while reducing byproduct formation .

- Computational pre-screening : Quantum mechanical calculations (DFT) predict optimal solvent-catalyst pairs before lab trials .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction path search : Use quantum chemical software (e.g., Gaussian) to simulate intermediates and transition states. For example, fluorophenoxy groups exhibit electron-withdrawing effects, lowering activation barriers in nucleophilic substitutions .

- Machine learning : Train models on existing piperidine reaction datasets to predict regioselectivity in electrophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.